N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
CAS No.: 536701-83-4
Cat. No.: VC4763891
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.
![N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide - 536701-83-4](/images/structure/VC4763891.png)
Specification
CAS No. | 536701-83-4 |
---|---|
Molecular Formula | C18H18N2O2S |
Molecular Weight | 326.41 |
IUPAC Name | N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H18N2O2S/c1-12-18(15-5-3-4-6-16(15)19-12)23-11-17(21)20-13-7-9-14(22-2)10-8-13/h3-10,19H,11H2,1-2H3,(H,20,21) |
Standard InChI Key | XJOXNNFPMDWCQH-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)OC |
Introduction
N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound with a distinctive molecular structure that integrates a methoxyphenyl group, an indole moiety, and a sulfanyl-acetamide linkage. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. Below is a detailed exploration of its chemical properties, synthesis, structural characteristics, and potential applications.
Structural Characteristics
3.1 Molecular Structure
The compound's structure consists of:
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A 4-methoxyphenyl group attached to the nitrogen atom of the acetamide.
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A sulfanyl (-S-) bridge linking the acetamide to the indole ring.
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A methyl substituent on the indole ring at position 2.
3.2 Conformational Analysis
The molecule exhibits flexibility around the sulfanyl-acetamide bond, which may influence its binding affinity to biological targets.
Synthesis
N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide can be synthesized via the following steps:
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Preparation of Indole Derivative: The starting material, 2-methylindole, undergoes thiolation at position 3 using a suitable sulfur donor.
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Formation of Acetamide Linkage: The thiolated indole reacts with chloroacetamide under basic conditions to form the intermediate.
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N-Arylation: The intermediate is coupled with 4-methoxyaniline using catalytic or direct amination methods to yield the final product.
Analytical Characterization
Potential Applications
N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide has been investigated for its potential in:
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Pharmacology: The compound's indole core and amide functionality make it a candidate for enzyme inhibition studies or receptor binding assays.
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Anticancer Research: Indole derivatives are known for their cytotoxic properties against various cancer cell lines.
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Anti-inflammatory Studies: Sulfanyl-acetamides have shown promise as inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes.
Biological Activity
While specific biological data for this compound is limited, related structures have demonstrated:
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Antitumor activity via apoptosis induction.
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Antioxidant properties due to electron-donating methoxy groups.
Further in vitro and in vivo studies are necessary to validate these activities.
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